N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Description
N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features a thiazole ring and a tetrazole ring
Properties
Molecular Formula |
C20H18N6OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N6OS/c1-13-8-9-16(14(2)10-13)17-12-28-20(21-17)22-18(27)11-26-24-19(23-25-26)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,22,27) |
InChI Key |
TXTGHGTYIMZZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, the amine reacts with an acid chloride derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hec1/Nek2 pathway, which is crucial for cell division and cancer cell proliferation . The compound binds to these proteins, disrupting their function and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]benzamide: Shares a similar thiazole ring structure but lacks the tetrazole ring.
Imidazole Derivatives: Compounds like imidazole share the heterocyclic ring structure and exhibit similar biological activities.
Uniqueness
N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
